molecular formula C9H9Cl2N3S B2577282 2-{[(6-Chloro-3-pyridinyl)methyl]amino}-1,3-thiazol-3-ium chloride CAS No. 1046802-02-1

2-{[(6-Chloro-3-pyridinyl)methyl]amino}-1,3-thiazol-3-ium chloride

Cat. No.: B2577282
CAS No.: 1046802-02-1
M. Wt: 262.15
InChI Key: MBJWUWGIXAKIHD-UHFFFAOYSA-N
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Description

2-{[(6-Chloro-3-pyridinyl)methyl]amino}-1,3-thiazol-3-ium chloride is a chemical compound that features a thiazole ring and a pyridine moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. The presence of both nitrogen and sulfur in the thiazole ring contributes to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(6-Chloro-3-pyridinyl)methyl]amino}-1,3-thiazol-3-ium chloride typically involves the reaction of 6-chloro-3-pyridinecarboxaldehyde with thiosemicarbazide under acidic conditions to form the thiazole ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-{[(6-Chloro-3-pyridinyl)methyl]amino}-1,3-thiazol-3-ium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(6-Chloro-3-pyridinyl)methyl]amino}-1,3-thiazol-3-ium chloride has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{[(6-Chloro-3-pyridinyl)methyl]amino}-1,3-thiazol-3-ium chloride involves its interaction with specific molecular targets. The compound can interfere with the function of enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial metabolism, resulting in antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(6-Chloro-3-pyridinyl)methyl]amino}-1,3-thiazol-3-ium chloride is unique due to its specific combination of a thiazole ring and a chloropyridinyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[(6-chloropyridin-3-yl)methyl]-1,3-thiazol-3-ium-2-amine;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3S.ClH/c10-8-2-1-7(5-12-8)6-13-9-11-3-4-14-9;/h1-5H,6H2,(H,11,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPGKXLROKZGBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CNC2=[NH+]C=CS2)Cl.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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